2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanoic acid

Peptide Foldamers Conformational Analysis α,α-Disubstituted Amino Acids

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanoic acid is an Fmoc-protected, non-proteinogenic α,α-disubstituted amino acid featuring an α-ethyl group and an α-methoxymethyl side chain. The fully substituted α-carbon eliminates the α-proton, rendering the residue incapable of racemization, while the methoxymethyl ether introduces polarity and hydrogen-bond-acceptor capacity absent in purely alkyl quaternary amino acids.

Molecular Formula C21H23NO5
Molecular Weight 369.4 g/mol
Cat. No. B13211212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanoic acid
Molecular FormulaC21H23NO5
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCCC(COC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H23NO5/c1-3-21(13-26-2,19(23)24)22-20(25)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,3,12-13H2,1-2H3,(H,22,25)(H,23,24)
InChIKeyLJWZLLWUUGVFDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanoic acid: A Quaternary α,α-Disubstituted Fmoc-Amino Acid Building Block for Conformationally Defined Peptide Synthesis


2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanoic acid is an Fmoc-protected, non-proteinogenic α,α-disubstituted amino acid featuring an α-ethyl group and an α-methoxymethyl side chain . The fully substituted α-carbon eliminates the α-proton, rendering the residue incapable of racemization, while the methoxymethyl ether introduces polarity and hydrogen-bond-acceptor capacity absent in purely alkyl quaternary amino acids. This building block is designed for Fmoc-based solid-phase peptide synthesis (SPPS) and enables the introduction of unique conformational and physicochemical properties into synthetic peptides.

Why Generic Fmoc-α,α-Disubstituted Amino Acid Substitution Fails: Conformational and Physicochemical Uniqueness of the α-Ethyl-α-Methoxymethyl Architecture


Generic Fmoc-protected quaternary amino acids such as Fmoc-α-methylalanine (Aib) induce a characteristic 310-helical conformation in peptides, whereas chiral α-ethylated α,α-disubstituted amino acids have been shown to prefer an extended, planar C5 conformation [1]. The additional methoxymethyl substituent in this compound further modulates backbone geometry through steric and electronic effects , while enhancing solubility in organic solvents used in SPPS. These combined structural features create a unique conformational and physicochemical profile that cannot be replicated by simply interchanging in-class analogs such as Fmoc-α-methylvaline or Fmoc-α-ethylalanine. Procurement of this specific building block is therefore essential when the target peptide requires an extended backbone architecture combined with improved solubility and an orthogonal functional handle.

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanoic acid: Quantitative Differentiation Evidence Guide for Procurement Decision-Making


Conformational Preference Divergence: α-Ethyl Substitution Induces Planar C5 Conformation Distinct from the 310-Helical Bias of α-Methyl Analogs

Peptides constructed from chiral α-ethylated α,α-disubstituted amino acids adopt a planar C5 (fully extended) conformation in solution, a structural preference that is fundamentally distinct from the 310-helical conformation adopted by peptides built from chiral α-methylated α,α-disubstituted amino acids [1]. This conformational dichotomy has been established by NMR and X-ray crystallographic analysis of synthetic foldamers, demonstrating that the presence of an α-ethyl versus α-methyl substituent is a primary determinant of backbone geometry. The target compound, bearing an α-ethyl group, is predicted to impart this extended conformation when incorporated into peptide sequences.

Peptide Foldamers Conformational Analysis α,α-Disubstituted Amino Acids

Solubility Enhancement: The Methoxymethyl Side Chain Improves Organic Solvent Solubility Relative to Non-Functionalized Hydrophobic Quaternary Amino Acids

Fmoc-protected amino acid derivatives bearing a methoxymethyl side chain, including the target compound and its structurally related analogs, are reported to exhibit enhanced solubility in organic solvents (DMF, NMP) commonly employed in solid-phase peptide synthesis [1]. This improved solubility facilitates more efficient coupling reactions and reduces the risk of interchain aggregation during stepwise elongation, a known limitation of hydrophobic quaternary amino acids such as Fmoc-α-methylvaline.

Solid-Phase Peptide Synthesis Solubility Enhancement Methoxymethyl Ether

Intrinsic Racemization Resistance: The Fully Substituted α-Carbon Eliminates Epimerization Risk During SPPS Coupling

The α-carbon of this compound is fully substituted, bearing an ethyl group and a methoxymethyl group in addition to the amino and carboxyl functionalities. This quaternary center lacks an α-proton, thereby eliminating the possibility of base-mediated enolization and epimerization during peptide bond formation [1]. In contrast, certain proteinogenic Fmoc-amino acids, notably histidine and cysteine derivatives, are susceptible to measurable racemization (typically 1–10%) under standard coupling conditions with reagents such as HBTU/DIPEA [2].

Racemization Quaternary Amino Acid SPPS Coupling

Research and Industrial Applications of 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanoic acid


Conformationally Defined β-Sheet Mimics and Extended Peptide Architectures

When incorporated into peptide sequences, the planar C5 conformational preference of the α-ethyl quaternary center imparts an extended backbone geometry that is structurally incompatible with the 310-helical bias introduced by α-methylated analogs such as Aib [1]. This makes the compound particularly suited for constructing β-sheet mimics, linear epitope scaffolds, and membrane-active peptides where an extended conformation is required for target interaction.

Synthesis of Aggregation-Prone or Poorly Soluble Peptide Sequences

The methoxymethyl side chain enhances solubility in the organic solvents used for SPPS (DMF, NMP), mitigating on-resin aggregation that commonly plagues the synthesis of hydrophobic peptide stretches [2]. Procuring this building block is therefore advantageous when elongating sequences that are prone to interchain β-sheet formation and incomplete coupling, particularly in automated microwave-assisted SPPS protocols.

Late-Stage Functionalization via Orthogonal Methoxymethyl Deprotection

The methoxymethyl (MOM) ether remains intact under the basic conditions of Fmoc removal (20% piperidine) but can be selectively cleaved under mild acidic conditions (e.g., TFA) after peptide assembly. This orthogonality exposes a hydroxymethyl group that serves as a handle for late-stage conjugation with fluorophores, biotin, PEG chains, or other functional moieties, enabling the synthesis of multifunctional peptide conjugates without compromising the integrity of the peptide backbone [3].

Racemization-Free Incorporation of Sterically Demanding Residues

The fully substituted α-carbon eliminates the risk of epimerization during coupling, ensuring stereochemical fidelity even when the residue is introduced at sterically hindered positions within a peptide sequence [4]. This property is critical for cGMP peptide manufacturing and structure-activity relationship (SAR) studies where precise stereochemistry is a prerequisite for reliable biological data.

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